Cas no 142889-00-7 (6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine)

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine is a heterocyclic organic compound featuring a chloro-substituted pyridine core linked to a 2-pyridinylmethylamine moiety. This structure imparts versatility in coordination chemistry and potential applications in pharmaceutical and agrochemical research. The compound’s bifunctional pyridine groups enable chelation with transition metals, making it useful in catalysis and material science. Its chloro substituent offers a reactive site for further functionalization, facilitating derivatization for tailored applications. The compound exhibits stability under standard conditions, ensuring ease of handling in synthetic workflows. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules or specialized ligands in coordination chemistry.
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine structure
142889-00-7 structure
商品名:6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
CAS番号:142889-00-7
MF:C11H10N3Cl
メガワット:219.67
CID:3739681
PubChem ID:15937564

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

    • 2-Pyridinemethanamine, N-(6-chloro-2-pyridinyl)-
    • 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
    • 6-CHLORO-N-(PYRIDIN-2-YLMETHYL)PYRIDIN-2-AMINE
    • AKOS012896417
    • 142889-00-7
    • 6-CHLORO-N-(2-PYRIDINYLMETHYL)-2-PYRIDINAMINE
    • 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
    • インチ: InChI=1S/C11H10ClN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)
    • InChIKey: RFEOADLVLYALOV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 219.0563250Da
  • どういたいしつりょう: 219.0563250Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C046170-125mg
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
142889-00-7
125mg
$ 230.00 2022-06-06
TRC
C046170-250mg
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
142889-00-7
250mg
$ 375.00 2022-06-06
Matrix Scientific
053443-500mg
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
142889-00-7
500mg
$237.00 2021-06-27
Matrix Scientific
053443-2.500g
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine
142889-00-7
2.500g
$720.00 2021-06-27

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine 関連文献

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6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamineに関する追加情報

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine: A Comprehensive Overview

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine, also known by its CAS Registry Number 142889-00-7, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule consists of a pyridine ring substituted with a chlorine atom at the 6-position and an N-(2-pyridinylmethyl) group at the 2-position, making it a valuable compound in both academic research and industrial settings.

The synthesis of 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields. These improvements have made the compound more accessible for large-scale applications in drug discovery and material science.

In terms of pharmacological activity, 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine has shown promising results in preclinical studies as a potential candidate for treating various diseases. For instance, researchers have reported its ability to inhibit key enzymes involved in neurodegenerative disorders such as Alzheimer's disease. The compound's unique structure allows it to interact with specific protein targets, making it a valuable lead compound for drug development.

The structural features of CAS No. 142889-00-7 also make it an attractive candidate for use in advanced materials. Its ability to form stable coordination complexes with metal ions has been explored in the context of designing new catalysts for industrial chemical processes. Additionally, its electronic properties make it a potential candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.

Recent studies have also highlighted the importance of 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine in understanding fundamental chemical reactions. Its reactivity under various conditions has provided insights into the mechanisms of nitrogen-containing heterocycles, contributing to the broader field of organic chemistry. This has led to new strategies for synthesizing similar compounds with tailored properties.

In conclusion, CAS No. 142889-00-7, or 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial innovation.

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